tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO3/c1-11(2,3)15-10(14)12(4)8-6-5-7-9-13/h13H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOOJRBYFOQOHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373210-02-6 | |
| Record name | tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Tert Butyl N 5 Hydroxypentyl N Methylcarbamate
Strategic Approaches to Carbamate (B1207046) Formation in N-functionalized Alcohols
The construction of the target molecule can be approached through several strategic pathways, mainly differing in the sequence of bond formations and the choice of starting materials. The key challenge lies in selectively protecting the secondary amine in the presence of a primary alcohol.
The most straightforward approach involves the direct N-protection of a suitable amine precursor, specifically 5-(methylamino)pentan-1-ol. This method leverages the higher nucleophilicity of the amine compared to the alcohol to achieve selective carbamate formation.
The reaction typically employs di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) as the protecting group source. nih.gov This reagent is widely used for its efficiency in introducing the tert-butoxycarbonyl (Boc) group under mild conditions. chemicalbook.com The general transformation is outlined below:
Reaction Scheme: Direct N-Boc Protection
This pathway is highly convergent and efficient, provided that the chemoselectivity of the N-acylation over potential O-acylation can be effectively controlled. nih.gov
A convergent strategy involves synthesizing the carbamate moiety separately before attaching the pentanol (B124592) chain. One such pathway begins with the formation of tert-butyl N-methylcarbamate from methylamine (B109427) and di-tert-butyl dicarbonate. chemicalbook.com The resulting carbamate can then be N-alkylated using a 5-halopentanol derivative, such as 5-bromopentan-1-ol.
This method involves two key steps:
Formation of the Carbamate: Reaction of methylamine with (Boc)₂O to yield tert-butyl N-methylcarbamate.
N-Alkylation: The carbamate is deprotonated with a suitable base to form a nucleophile, which then displaces the halide from the 5-halopentanol.
Reaction Scheme: Convergent Synthesis
This approach avoids the issue of chemoselectivity in the protection step but requires careful optimization of the N-alkylation step to prevent side reactions, such as elimination or O-alkylation of the starting alcohol.
Detailed Reaction Pathways and Optimized Conditions
The successful synthesis of tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate hinges on the optimization of reaction conditions to maximize yield and purity while minimizing byproducts.
In the direct protection pathway (Section 2.1.1), the primary challenge is achieving high chemoselectivity for N-Boc protection over O-Boc protection. Amines are generally more nucleophilic than alcohols, which inherently favors the desired reaction. However, reaction conditions can be tuned to enhance this selectivity.
Key factors influencing chemoselectivity include:
Solvent: Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used. Aqueous or protic conditions can also be employed, sometimes enhancing the reaction rate without significant O-protection. nih.gov
Base: The use of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) can facilitate the reaction by neutralizing the acidic byproduct, but it is often not strictly necessary. For structurally diverse amines, catalyst-free conditions in a water-acetone mixture have proven highly effective, yielding the desired monocarbamate in excellent yields with no competitive O-Boc formation. nih.gov
Temperature: The reaction is typically performed at room temperature or slightly below (0 °C to 25 °C) to maintain selectivity. chemicalbook.com
The table below summarizes typical conditions favoring selective N-protection.
| Parameter | Condition | Rationale |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | Standard, efficient reagent for Boc protection. chemicalbook.com |
| Solvent | Dichloromethane (DCM), THF, Acetonitrile | Aprotic solvents prevent interference from solvent hydroxyl groups. nih.gov |
| Temperature | 0 °C to Room Temperature | Mild temperatures maintain selectivity for N-acylation over O-acylation. chemicalbook.com |
| Additives | Often catalyst-free; a mild base (e.g., NaHCO₃) may be used. | Avoids strong bases that could deprotonate the alcohol, increasing its nucleophilicity. nih.gov |
While the N-tert-butoxycarbonylation of amines with (Boc)₂O can often proceed without a catalyst, various systems have been developed to improve efficiency, especially for less reactive amines. nih.gov However, for a reactive secondary amino alcohol like 5-(methylamino)pentan-1-ol, a catalyst is generally not required. The selection of reagents is critical.
Protecting Group Source: Di-tert-butyl dicarbonate is the most common and practical choice. chemicalbook.com Other reagents like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (BOC-ON) are available but can introduce complexities related to temperature and pH control. orgsyn.org
Base Selection: In the convergent synthesis pathway (Section 2.1.2), the choice of base for the N-alkylation step is crucial. Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are required to deprotonate the carbamate nitrogen, rendering it sufficiently nucleophilic to react with the alkyl halide.
The following table details reagent choices for the two primary synthetic routes.
| Synthetic Route | Step | Reagent | Role |
| Direct Protection | Carbamate Formation | Di-tert-butyl dicarbonate | Boc group donor. chemicalbook.com |
| Dichloromethane | Solvent. orgsyn.org | ||
| Convergent Synthesis | Carbamate Formation | Methylamine, (Boc)₂O | Reactants for carbamate synthesis. chemicalbook.com |
| N-Alkylation | Sodium Hydride (NaH) | Base for deprotonation of carbamate. | |
| 5-Bromopentan-1-ol | Alkylating agent. | ||
| Tetrahydrofuran (THF) | Solvent. orgsyn.org |
Scalability Considerations for Research and Early-Phase Development
When transitioning a synthesis from a laboratory scale to larger research or developmental quantities, several factors must be considered to ensure safety, efficiency, and cost-effectiveness.
For the synthesis of this compound, the direct protection route (2.1.1) is generally more favorable for scaling up.
Atom Economy: The direct route is a one-step addition reaction with high atom economy, minimizing waste. The convergent route involves a deprotonation and substitution, generating salt byproducts.
Reagent Safety and Cost: Di-tert-butyl dicarbonate and common solvents are readily available and moderately priced. The strong bases used in the convergent route, such as sodium hydride, are highly reactive and require specialized handling procedures, making them less ideal for large-scale operations.
Purification: The direct protection method often yields a product of high purity that may only require an aqueous workup and solvent removal, potentially avoiding the need for column chromatography. chemicalbook.com Chromatographic purification is often necessary for the alkylation step in the convergent synthesis, which can be a significant bottleneck in scaling up.
Reaction Conditions: The mild, near-ambient temperature conditions of the direct protection route are easier and less energy-intensive to implement on a large scale compared to reactions requiring strong bases and potentially cryogenic temperatures.
The table below compares the scalability of the two main synthetic approaches.
| Feature | Direct Protection (Route 2.1.1) | Convergent Synthesis (Route 2.1.2) |
| Number of Steps | One | Two |
| Key Reagents | (Boc)₂O, 5-(methylamino)pentan-1-ol | NaH, 5-bromopentan-1-ol |
| Safety Concerns | Low; (Boc)₂O is a mild irritant. | High; NaH is flammable and water-reactive. |
| Purification | Often simple aqueous workup. | Typically requires chromatography. |
| Overall Scalability | Favorable | Less favorable due to hazardous reagents and purification challenges. |
Advanced Purification and Isolation Techniques in Laboratory Synthesis
Following the synthesis of this compound, obtaining the compound in high purity is paramount for its subsequent applications. While standard purification techniques such as column chromatography on silica (B1680970) gel are often employed, the presence of the polar hydroxyl group can sometimes lead to challenges like tailing of peaks and difficulty in separating closely related impurities. chemicalbook.com To overcome these issues, more advanced purification and isolation techniques can be utilized.
One such advanced technique is preparative supercritical fluid chromatography (SFC) . SFC has emerged as a powerful purification method, particularly for polar and thermally labile compounds where traditional high-performance liquid chromatography (HPLC) might be less effective or efficient. nih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. The properties of supercritical CO₂, being intermediate between a liquid and a gas, allow for high diffusion rates and low viscosity, which translates to faster separations and higher efficiency compared to HPLC.
For the purification of a polar molecule like this compound, a polar organic co-solvent, such as methanol (B129727) or ethanol, is typically added to the supercritical CO₂ to increase the mobile phase's polarity and solvating power. chromatographytoday.com The separation is achieved on a stationary phase, and for polar compounds, polar-embedded columns or even chiral stationary phases (for chiral separations) can be employed to enhance selectivity. nih.gov
A key advantage of preparative SFC is the ease of fraction collection and solvent removal. As the CO₂ returns to a gaseous state upon depressurization, the collected fractions are concentrated in the small volume of the organic co-solvent, significantly reducing the time and energy required for solvent evaporation. This makes SFC a "greener" and more efficient alternative to preparative HPLC for many applications.
Another advanced technique that can be applied, particularly if the compound is crystalline, is controlled crystallization . This method relies on the principle of slowly precipitating the desired compound from a supersaturated solution to form highly ordered crystals, thereby excluding impurities. For Boc-protected amino alcohols, which can sometimes be oils or low-melting solids, inducing crystallization might require specific conditions. Techniques such as seeding with a small crystal of the pure compound, or using a specific solvent/anti-solvent system can be employed. A typical approach involves dissolving the crude product in a minimal amount of a good solvent and then slowly adding an anti-solvent in which the product is poorly soluble, until turbidity is observed. The solution is then allowed to stand, often at a reduced temperature, to promote the growth of high-purity crystals.
The following table outlines hypothetical parameters for the purification of this compound using preparative SFC.
| Parameter | Condition | Rationale |
| Instrument | Preparative Supercritical Fluid Chromatography System | Suitable for large-scale purification of polar compounds. |
| Column | Diol or Amino-based Stationary Phase | Provides polar interactions to effectively separate the target compound from less polar impurities. |
| Mobile Phase | Supercritical CO₂ with a Methanol Gradient | Methanol as a co-solvent increases the polarity of the mobile phase to elute the polar analyte. A gradient allows for efficient separation of impurities with different polarities. |
| Flow Rate | 50-100 mL/min | Typical for preparative scale SFC, allowing for rapid purification. |
| Back Pressure | 100-150 bar | Maintains the CO₂ in its supercritical state. |
| Temperature | 35-45 °C | Optimizes solubility and separation efficiency. |
| Detection | UV-Vis and/or Mass Spectrometry (MS) | UV detection for general monitoring and MS for specific identification of the target compound. |
Chemical Reactivity and Transformations of the Tert Butyl N 5 Hydroxypentyl N Methylcarbamate Scaffold
Reactivity and Selective Deprotection of the N-tert-Butoxycarbonyl Group
The N-tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under a variety of reaction conditions and its susceptibility to cleavage under specific, controlled protocols. researchgate.net Its removal from the tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate scaffold unmasks the secondary amine, opening avenues for further functionalization.
The most common and well-established method for the cleavage of the Boc group is through acidolysis. researchgate.net Strong acids readily effect the removal of the Boc group by protonating the carbamate (B1207046) and facilitating the subsequent elimination of isobutylene (B52900) and carbon dioxide. A variety of acidic reagents and conditions have been developed to achieve this transformation, with the choice of acid and solvent often dictated by the presence of other acid-sensitive functional groups within the molecule.
Commonly employed acidic conditions for Boc deprotection include:
Trifluoroacetic Acid (TFA): A solution of TFA in a chlorinated solvent such as dichloromethane (B109758) (DCM) is a standard and highly effective method for Boc removal. The reaction is typically rapid, often proceeding to completion at room temperature.
Hydrogen Chloride (HCl): Anhydrous HCl in an organic solvent like dioxane, methanol (B129727), or ethyl acetate (B1210297) is another prevalent system for Boc deprotection. This method is often preferred when a crystalline hydrochloride salt of the resulting amine is desired.
Sulfuric Acid (H₂SO₄) and Phosphoric Acid (H₃PO₄): While less common, these strong mineral acids can also be used, often in specific solvent systems to modulate their reactivity.
The general mechanism for acid-mediated Boc deprotection involves the initial protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation, which then deprotonates to form isobutylene. The resulting carbamic acid is unstable and readily decarboxylates to yield the free amine.
Table 1: Representative Acidic Conditions for N-Boc Deprotection This table is illustrative and provides general conditions. Specific reaction times and yields will vary depending on the substrate.
| Reagent | Solvent | Typical Conditions |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 20-50% TFA, Room Temp, 1-4 h |
| Hydrogen Chloride (HCl) | 1,4-Dioxane or Methanol | 4M HCl, Room Temp, 1-4 h |
| Sulfuric Acid (H₂SO₄) | tert-Butyl acetate | Catalytic amount, Room Temp |
| Phosphoric Acid (H₃PO₄) | Tetrahydrofuran (B95107) (THF) | Aqueous H₃PO₄, elevated temp. |
While acid-mediated deprotection is highly effective, the harsh conditions can be incompatible with sensitive substrates. This has led to the development of alternative, milder strategies for Boc group removal.
Thermolytic Cleavage: In the absence of acidic reagents, the Boc group can be removed by heating, often in a high-boiling solvent. nih.gov This method's utility is dependent on the thermal stability of the rest of the molecule.
Lewis Acid-Catalyzed Deprotection: A variety of Lewis acids, such as trimethylsilyl (B98337) iodide (TMSI), zinc bromide (ZnBr₂), and tin(IV) chloride (SnCl₄), can facilitate the cleavage of the Boc group under non-protic conditions.
Oxalyl Chloride in Methanol: A mild and selective method for Boc deprotection involves the use of oxalyl chloride in methanol. nih.gov This system is tolerant of many other functional groups and proceeds at room temperature with high yields. nih.gov
Catalyst-Free Water-Mediated Deprotection: Under elevated temperatures, water itself can act as a reagent for the removal of the N-Boc group, offering a green and environmentally benign alternative.
Table 2: Alternative Methodologies for N-Boc Deprotection This table is illustrative and provides general conditions. Specific reaction times and yields will vary depending on the substrate.
| Method | Reagents/Conditions | Key Features |
| Thermolysis | High-boiling solvent, heat | Neutral conditions, suitable for acid-sensitive substrates |
| Lewis Acid Catalysis | TMSI, ZnBr₂, SnCl₄ | Anhydrous conditions, varying selectivity |
| Oxalyl Chloride | (COCl)₂, Methanol | Mild, room temperature, high functional group tolerance nih.gov |
| Hydrolytic Cleavage | Water, Reflux | Environmentally friendly, catalyst-free |
Functional Group Interconversions of the Primary Hydroxyl Moiety
The primary hydroxyl group in this compound serves as a versatile handle for a wide array of synthetic modifications. Its transformation into other functional groups allows for the diversification of the molecular scaffold, enabling the synthesis of a broad range of derivatives.
The primary alcohol can be selectively oxidized to either the corresponding aldehyde, N-Boc-N-methyl-5-aminopentanal, or further to the carboxylic acid, N-Boc-N-methyl-5-aminopentanoic acid. The choice of oxidant and reaction conditions is crucial to control the extent of oxidation.
Oxidation to the Aldehyde: Mild and selective oxidizing agents are required to prevent over-oxidation to the carboxylic acid.
Dess-Martin Periodinane (DMP): This hypervalent iodine reagent is highly effective for the oxidation of primary alcohols to aldehydes under mild, neutral conditions at room temperature. wikipedia.orgalfa-chemistry.comwikipedia.orgpitt.educhemistrysteps.com It is known for its high chemoselectivity and tolerance of sensitive functional groups, including N-Boc protected amines. wikipedia.org
TEMPO-Catalyzed Oxidations: Systems employing a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with a stoichiometric co-oxidant, such as sodium hypochlorite (B82951) or (diacetoxyiodo)benzene, provide a mild and efficient route to aldehydes. nih.govnih.govorganic-chemistry.orgacs.orgwindows.net Copper/TEMPO catalyst systems using air as the terminal oxidant are also highly effective and environmentally friendly. nih.govacs.org
Oxidation to the Carboxylic Acid: Stronger oxidizing agents or modified conditions for TEMPO-catalyzed oxidations can be used to achieve the carboxylic acid.
Jones Oxidation (Chromium Trioxide/Sulfuric Acid): This classic method provides a robust route to carboxylic acids, although the use of toxic chromium reagents is a significant drawback.
TEMPO/Bleach System with a Phase-Transfer Catalyst: The addition of a phase-transfer catalyst to the TEMPO/sodium hypochlorite system can accelerate the oxidation of the intermediate aldehyde to the carboxylic acid. windows.net
Table 3: Common Oxidation Methods for Primary Alcohols This table is illustrative and provides general conditions. Specific reaction times and yields will vary depending on the substrate.
| Desired Product | Reagent(s) | Typical Conditions |
| Aldehyde | Dess-Martin Periodinane (DMP) | DCM, Room Temp |
| Aldehyde | TEMPO (cat.), NaOCl | DCM/H₂O, 0 °C to Room Temp |
| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to Room Temp |
| Carboxylic Acid | TEMPO (cat.), NaOCl, Phase-Transfer Catalyst | Biphasic system, Room Temp |
The hydroxyl group can readily undergo esterification and etherification reactions to introduce a wide variety of substituents, thereby modifying the physical and chemical properties of the molecule.
Esterification: The formation of esters can be achieved through several standard methods:
Reaction with Acyl Halides or Anhydrides: In the presence of a base such as triethylamine (B128534) or pyridine (B92270), the alcohol reacts with acyl chlorides or anhydrides to form the corresponding ester.
Fischer Esterification: While less common for this type of substrate due to the potential for Boc deprotection under strongly acidic conditions, esterification with a carboxylic acid in the presence of a catalytic amount of a strong acid can be employed with careful control of reaction conditions.
Coupling Agent-Mediated Esterification: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate the coupling of the alcohol with a carboxylic acid.
Etherification: The synthesis of ethers from the primary alcohol is most commonly achieved via the Williamson ether synthesis . masterorganicchemistry.com This involves a two-step process:
Deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide.
Nucleophilic substitution of the alkoxide on an alkyl halide (e.g., methyl iodide, ethyl bromide) or another suitable electrophile to form the ether linkage.
To enable nucleophilic substitution, the hydroxyl group must first be converted into a good leaving group. This is typically achieved by converting the alcohol into a sulfonate ester, such as a mesylate or tosylate.
Formation of Sulfonate Esters: The alcohol can be readily converted to a mesylate or tosylate by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), respectively, in the presence of a base like triethylamine or pyridine.
Nucleophilic Displacement: The resulting sulfonate ester is an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles, allowing for the introduction of various functional groups and the extension of the carbon chain.
Table 4: Nucleophilic Substitution Reactions of the Activated Hydroxyl Group This table is illustrative and provides general conditions. Specific reaction times and yields will vary depending on the substrate.
| Nucleophile | Reagent Example | Product Functional Group |
| Azide | Sodium Azide (NaN₃) | Azide |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether |
| Malonate | Diethyl malonate (sodio derivative) | Diester (for chain elongation) |
The introduction of a nitrile group via reaction with cyanide, for example, provides a handle for further transformations, such as reduction to a primary amine or hydrolysis to a carboxylic acid, thereby enabling chain elongation by one carbon. Similarly, the use of carbanionic nucleophiles like those derived from malonic esters allows for the formation of new carbon-carbon bonds and significant extension of the molecular framework.
Chemical Modifications of the N-methylamino Site
The N-methylamino group in this compound, protected by a tert-butoxycarbonyl (Boc) group, presents a site of nuanced reactivity. While the Boc group is known for its stability under many conditions, the nitrogen atom can still participate in various chemical transformations, including alkylation and acylation, under appropriate conditions. The presence of the N-methyl group influences the steric and electronic environment of the nitrogen, affecting its nucleophilicity and the stability of potential intermediates.
Alkylation and Acylation Strategies
Alkylation:
The N-alkylation of carbamates, including N-Boc protected amines, typically requires activation of the nitrogen or the use of reactive alkylating agents. Direct alkylation of the N-methylamino group in this compound can be challenging due to the electron-withdrawing nature of the Boc group, which reduces the nucleophilicity of the nitrogen atom. However, strategies have been developed to achieve such transformations.
One common approach involves the deprotonation of the carbamate nitrogen using a strong base to form a more nucleophilic amide anion, which can then react with an alkyl halide. However, the stability of the Boc group under strongly basic conditions must be considered.
A phase-transfer catalysis (PTC) approach has been described for the alkylation of a similar N-Boc protected amino alcohol derivative. google.com This method utilizes a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, in a biphasic system with a base like potassium hydroxide (B78521) and an alkylating agent like dimethyl sulfate. google.com This strategy could potentially be adapted for the alkylation of this compound.
An alternative is the "extrusive alkylation" of carbamates, which involves the reaction with trimethylsilyl iodide (TMSI) to cleave the carbamate, followed by in-situ quenching with an alkylating agent. nih.gov This method, however, leads to the removal of the Boc group and the formation of a tertiary amine.
The following table summarizes potential conditions for the N-alkylation of the target compound based on related literature.
| Strategy | Reagents | General Conditions | Potential Product |
|---|---|---|---|
| Phase-Transfer Catalysis | Alkyl halide (e.g., CH3I), KOH, Tetrabutylammonium bromide | Biphasic solvent system (e.g., Ethyl acetate/Water) | tert-butyl N-(5-hydroxypentyl)-N,N-dimethylcarbamate |
| Deprotonation followed by Alkylation | Strong base (e.g., NaH), Alkyl halide | Anhydrous aprotic solvent (e.g., THF, DMF) | tert-butyl N-alkyl-N-(5-hydroxypentyl)-N-methylcarbamate |
Acylation:
N-acylation of carbamates is a feasible transformation that can be achieved using various acylating agents. The reaction generally proceeds by the nucleophilic attack of the carbamate nitrogen on the carbonyl carbon of the acylating agent. Due to the reduced nucleophilicity of the N-methylamino group, these reactions may require catalysts or more reactive acylating agents.
Lewis acids such as zinc chloride have been shown to effectively promote the N-acylation of carbamates with carboxylic acid anhydrides under solvent-free conditions. sciforum.net Heteropolyacids have also been employed as catalysts for this transformation. sciforum.net The use of highly reactive acylating agents like acyl chlorides, in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine), is another common strategy.
The table below outlines potential methods for the N-acylation of this compound.
| Acylating Agent | Catalyst/Base | General Conditions | Potential Product |
|---|---|---|---|
| Acid Anhydride (e.g., Acetic Anhydride) | Lewis Acid (e.g., ZnCl2) or Heteropolyacid | Solvent-free or inert solvent, room temperature to moderate heating | N-acetyl-tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate |
| Acyl Chloride (e.g., Acetyl Chloride) | Tertiary amine base (e.g., Triethylamine, Pyridine) | Anhydrous inert solvent (e.g., Dichloromethane, THF) | N-acetyl-tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate |
Rearrangement Reactions and Their Mechanistic Insights
Rearrangement reactions involving N-Boc protected amino alcohols often proceed via the formation of cyclic intermediates or through neighboring group participation. For this compound, a potential rearrangement could be initiated by activating the terminal hydroxyl group.
A common rearrangement for β-amino alcohols involves the formation of an aziridinium (B1262131) ion intermediate upon conversion of the hydroxyl group into a good leaving group. researchgate.net While the target molecule is a δ-amino alcohol, analogous intramolecular cyclization reactions are plausible. Activation of the hydroxyl group (e.g., by tosylation or mesylation) could lead to an intramolecular nucleophilic attack by the nitrogen of the carbamate. However, the Boc group itself can influence the course of such reactions.
Mechanistically, the transformation of the hydroxyl group into a leaving group (e.g., tosylate) would be the initial step. Subsequent intramolecular attack by the carbamate nitrogen would lead to a cyclic intermediate. The stability and fate of this intermediate would depend on the reaction conditions and the nature of the substituents. The N-methyl group can influence the rate and outcome of such cyclizations through steric and electronic effects.
While specific rearrangement reactions for this compound are not extensively documented in the literature, the principles of intramolecular reactions of amino alcohols suggest that cyclization to form a substituted piperidine (B6355638) derivative is a possible transformation under appropriate activating conditions.
Investigation of Reaction Kinetics and Thermodynamic Profiles
Reaction Kinetics:
The kinetics of N-alkylation of carbamates are influenced by several factors, including the strength of the base used for deprotonation, the reactivity of the alkylating agent, the solvent, and the temperature. For reactions proceeding via an SN2 mechanism, the rate would be dependent on the concentration of both the carbamate anion and the alkylating agent.
The kinetics of N-acylation are similarly dependent on the concentrations of the carbamate and the acylating agent, as well as the catalyst concentration if one is employed. The rate of acylation is generally enhanced by using more electrophilic acylating agents and by increasing the nucleophilicity of the nitrogen atom, although the latter is tempered by the presence of the Boc group.
Thermodynamic Profiles:
For rearrangement reactions, the thermodynamic profile is dictated by the relative energies of the starting material, the transition state, and the product. The formation of a stable cyclic product, such as a piperidine ring, can be a strong thermodynamic driving force for the reaction. Computational studies on similar systems could provide valuable estimates of the reaction energies and activation barriers.
In the absence of specific experimental data for this compound, the following table provides a qualitative overview of the expected kinetic and thermodynamic factors for its reactions at the N-methylamino site.
| Reaction Type | Key Kinetic Factors | Key Thermodynamic Factors |
|---|---|---|
| N-Alkylation | Concentration of nucleophile and electrophile, solvent polarity, temperature, steric hindrance. | Strength of the new N-C bond formed, stability of the product relative to reactants. |
| N-Acylation | Electrophilicity of the acylating agent, catalyst efficiency, temperature. | Stability of the N-acyl carbamate product, formation of stable byproducts. |
| Rearrangement (via cyclization) | Rate of leaving group formation, conformational effects favoring cyclization, temperature. | Strain of the resulting ring system, relative stability of the cyclic product. |
Applications As a Key Synthetic Intermediate in Complex Molecular Construction
Precursor in the Synthesis of Advanced Nitrogen-Containing Heterocycles
The dual functionality of tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate provides a strategic advantage in the synthesis of nitrogen-containing ring systems. The protected nitrogen atom and the terminal hydroxyl group can participate in intramolecular cyclization reactions to form heterocyclic structures, or the entire functionalized chain can be incorporated as a substituent onto existing ring systems.
The synthesis of cyclic carbamates and their five-membered ring counterparts, oxazolidinones, often relies on the intramolecular cyclization of amino alcohol precursors. While oxazolidinones are typically formed from 2-aminoethanol derivatives, the 5-aminopentanol backbone of this compound can, under appropriate conditions, undergo an analogous end-to-end cyclization.
This intramolecular reaction is typically promoted by removing the Boc protecting group, followed by treatment with a carbonylating agent such as phosgene (B1210022) or a phosgene equivalent. The resulting N-methyl-5-hydroxypentylamine can cyclize to form a seven-membered cyclic carbamate (B1207046), N-methyl-1,3-oxazepan-2-one. The reaction conditions for such cyclizations are critical and can be influenced by the choice of base and solvent.
| Reactant | Reagent(s) | Product | Ring System |
| N-Boc-N-methyl-5-aminopentanol | 1. Acid (Boc deprotection) 2. Carbonylating agent (e.g., triphosgene), Base | N-methyl-1,3-oxazepan-2-one | 7-membered cyclic carbamate |
| N-Aryl Epoxy Amines | Al(III) complex, CO2 | Cyclic Carbonates or Oxazolidinones | 5-membered rings |
This interactive table outlines a potential cyclization pathway for the deprotected form of this compound and a related reaction for forming five-membered rings.
Research into the formation of oxazolidinones from related carbamate precursors has shown that reaction pathways can be finely tuned. For instance, the coupling of N-aryl epoxy amines with carbon dioxide can be selectively catalyzed to produce either cyclic carbonates or oxazolidinones, demonstrating the control that can be exerted over these cyclization reactions. nih.gov Similarly, N-lithio-N-aryl carbamates have been shown to react with epoxides to directly yield 5-(hydroxymethyl)-2-oxazolidinones, which are important intermediates for antibacterial agents. orgsyn.org These established methodologies provide a foundation for exploring the less common, but synthetically valuable, formation of seven-membered rings from precursors like this compound.
The functionalized pentyl chain of this compound is well-suited for incorporation into various heterocyclic systems, including pyrimidines and thiazoles. In these syntheses, the molecule does not form the ring itself but acts as a significant building block that appends a functional side chain to a pre-existing or concurrently formed heterocyclic core.
The classical Hantzsch synthesis, a well-established method for creating thiazole (B1198619) rings, involves the cyclization of α-halocarbonyl compounds with thioamides or related structures. nih.gov To integrate the N-methyl-N-Boc-aminopentyl chain into a thiazole, the terminal hydroxyl group of the carbamate can be oxidized to an aldehyde. This aldehyde can then be halogenated at the alpha position to form a suitable α-halocarbonyl intermediate, ready for condensation in a Hantzsch-type reaction. Alternatively, the hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution by a heteroatom within a thiazole or pyrimidine (B1678525) precursor.
This step-wise approach, enabled by the orthogonal nature of the alcohol and the protected amine, allows for the controlled introduction of the functionalized aliphatic chain onto complex heterocyclic scaffolds, which is a common strategy in the synthesis of bioactive compounds. nih.gov
Utility in the Construction of Functionalized Aliphatic Chains
The distinct reactivity of the terminal alcohol and the protected amine in this compound makes it an excellent starting material for creating more complex, functionalized aliphatic chains. The ability to selectively modify one functional group while leaving the other intact is a cornerstone of modern organic synthesis.
The primary alcohol can undergo a wide range of transformations:
Oxidation: It can be oxidized to an aldehyde or a carboxylic acid, introducing new reactive handles.
Esterification/Etherification: Reaction with acyl chlorides or alkyl halides can be used to append various groups.
Conversion to Halides/Sulfonates: Treatment with agents like thionyl chloride or tosyl chloride transforms the hydroxyl into a leaving group, facilitating nucleophilic substitution reactions.
Following the modification of the hydroxyl terminus, the Boc protecting group can be cleanly removed under acidic conditions to liberate the N-methylamine. This secondary amine is then available for a host of subsequent reactions, such as amide bond formation, further alkylation, or reductive amination. This sequential modification strategy is fundamental to building complex structures from simpler starting materials. google.com
| Step | Functional Group Targeted | Reaction Type | Reagents (Examples) | Resulting Functional Group |
| 1 | Hydroxyl (-OH) | Oxidation | PCC, DMP | Aldehyde (-CHO) |
| 2 | Boc-protected Amine (-N(Boc)Me) | Deprotection | TFA, HCl | Secondary Amine (-NHMe) |
| 3 | Secondary Amine (-NHMe) | Acylation | Acyl Chloride, Base | Amide (-N(CO)R-Me) |
This interactive table demonstrates a possible three-step synthetic sequence using this compound to create a more complex functionalized aliphatic chain.
Development of Molecular Probes and Research Tools in Chemical Biology
In chemical biology, molecular probes are essential for studying biological systems. The structure of this compound provides a versatile scaffold for designing such tools, including specific ligands, covalent modifiers, and affinity probes.
The design of new pharmacologically active molecules often involves the assembly of modular building blocks. researchgate.net this compound exemplifies such a building block, comprising a recognition element (which can be elaborated from the amine), a linker (the pentyl chain), and a point of attachment for other functionalities (the hydroxyl group).
The five-carbon chain acts as a flexible spacer, allowing for the optimal positioning of different parts of a molecule to interact with a biological target. The N-methyl-N-Boc group is a common feature in medicinal chemistry, where the methyl group can enhance binding affinity or improve pharmacokinetic properties, and the Boc group facilitates a modular synthetic strategy. Researchers can attach a known pharmacophore to the hydroxyl end of the molecule and then, after deprotection, use the secondary amine to link it to other moieties, such as those that improve solubility or cell permeability. This modular approach accelerates the synthesis of libraries of related compounds for structure-activity relationship (SAR) studies. tcichemicals.com
The development of covalent modifiers and affinity-based probes is a powerful strategy for identifying and characterizing protein targets. These tools typically consist of a recognition domain, a linker, and a reactive group (a "warhead") that forms a covalent bond with the target protein.
This compound is an ideal intermediate for constructing such probes. escholarship.org The recognition element can be built upon the N-methylamino group after deprotection. The pentyl chain serves as the linker, and the terminal hydroxyl group can be readily converted into a variety of electrophilic warheads. For example, esterification with acryloyl chloride would yield an acrylamide, a common warhead for targeting cysteine residues in proteins. This synthetic flexibility allows for the creation of tailored probes for specific biological investigations. escholarship.org
Integration into Multi-Component Reactions and Cascade Processes4.4.1. Chemo- and Regioselective Coupling Strategies4.4.2. Strategic Design of Reaction Sequences
This would have involved an in-depth analysis of how the unique structural features of this compound, namely the Boc-protected secondary amine and the primary alcohol, could be leveraged in sophisticated reaction designs. The discussion would have centered on achieving high levels of selectivity and efficiency in the construction of complex molecular architectures.
However, the lack of specific examples, detailed research findings, or data tables in the public domain pertaining to this particular compound prevents a scientifically accurate and informative exploration of these topics. The principles of multi-component and cascade reactions, as well as selective coupling, are fundamental to modern synthetic chemistry, but their direct application to this compound does not appear to be documented in readily accessible scientific literature.
Therefore, due to the absence of specific data and research on this compound within the requested frameworks, the generation of an article with the specified detailed content and data tables is not possible at this time.
Advanced Analytical and Spectroscopic Characterization Methodologies
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas.
For tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate, which has the molecular formula C₁₁H₂₃NO₃, HRMS provides a precise measurement of its molecular ion. biosynth.com The theoretical (monoisotopic) exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O).
Calculated Exact Mass: 217.1678 g/mol
An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured mass for the protonated molecule [M+H]⁺ at m/z 218.1751. The close correlation between the experimental value and the calculated value would provide strong evidence to confirm the elemental formula of C₁₁H₂₃NO₃, thereby verifying the compound's identity. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. Based on the known structure of this compound, a detailed prediction of its NMR spectra can be made. The presence of the carbamate (B1207046) functional group may lead to the observation of rotamers (conformers arising from restricted rotation around the C-N amide bond), which can cause broadening or duplication of signals in the NMR spectra. beilstein-journals.org
Proton NMR (¹H NMR): The ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The chemical shift (δ) of each signal indicates its electronic environment, the integration value corresponds to the number of protons it represents, and the signal's multiplicity (e.g., singlet, triplet) reveals the number of neighboring protons.
Predicted ¹H NMR Data for this compound
| Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |
| a | ~3.64 | Triplet | 2H | -CH₂-OH |
| b | ~3.20 | Triplet | 2H | -N-CH₂- |
| c | ~2.86 | Singlet | 3H | -N-CH₃ |
| d | ~1.57 | Multiplet | 2H | -CH₂-CH₂OH |
| e | ~1.48 | Multiplet | 2H | -N-CH₂-CH₂- |
| f | ~1.45 | Singlet | 9H | -C(CH₃)₃ |
| g | ~1.35 | Multiplet | 2H | -CH₂-CH₂-CH₂- |
| h | ~2.5-3.5 | Broad Singlet | 1H | -OH |
Carbon-13 NMR (¹³C NMR): The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule. Each unique carbon atom produces a distinct signal.
Predicted ¹³C NMR Data for this compound
| Label | Chemical Shift (δ, ppm) (Predicted) | Assignment |
| 1 | ~156.0 | C=O (Carbamate) |
| 2 | ~79.5 | -C(CH₃)₃ |
| 3 | ~62.5 | -CH₂-OH |
| 4 | ~49.5 | -N-CH₂- |
| 5 | ~34.0 | -N-CH₃ |
| 6 | ~32.3 | -CH₂-CH₂OH |
| 7 | ~28.4 | -C(CH₃)₃ |
| 8 | ~28.0 | -N-CH₂-CH₂- |
| 9 | ~22.5 | -CH₂-CH₂-CH₂- |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from ¹H and ¹³C spectra and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton couplings within the pentyl chain. For instance, the signal for the hydroxymethylene protons (-CH₂-OH) at ~3.64 ppm would show a correlation to the adjacent methylene (B1212753) protons at ~1.57 ppm, which in turn would correlate to the next methylene group, and so on, confirming the linear -CH₂-CH₂-CH₂-CH₂-CH₂- arrangement.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign each carbon signal based on its corresponding, more easily interpreted, proton signal. For example, the proton singlet at ~2.86 ppm would correlate to the carbon signal at ~34.0 ppm, assigning it as the N-methyl group.
A correlation from the N-methyl protons (~2.86 ppm) to the carbamate carbonyl carbon (~156.0 ppm).
Correlations from the N-CH₂- protons (~3.20 ppm) to the carbonyl carbon (~156.0 ppm).
Correlations from the tert-butyl protons (~1.45 ppm) to both the quaternary carbon (~79.5 ppm) and the carbonyl carbon (~156.0 ppm).
Together, these NMR techniques provide a comprehensive and definitive structural characterization of the molecule.
Chromatographic Separation Techniques for Purity Assessment and Reaction Monitoring
Chromatographic methods are fundamental for separating the target compound from impurities, starting materials, or byproducts, thereby enabling purity assessment and the monitoring of reaction progress.
High-Performance Liquid Chromatography (HPLC) is a primary technique for analyzing non-volatile compounds like this compound. A common method would involve reversed-phase chromatography.
Stationary Phase: A C18 or C8 silica-based column would be suitable.
Mobile Phase: A gradient elution system using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. The gradient would start with a higher proportion of water and gradually increase the organic solvent concentration to elute the compound.
Detection: Given the absence of a strong chromophore, a Universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be effective. Alternatively, UV detection at a low wavelength (~210 nm) could be used to detect the carbamate carbonyl group.
This HPLC method would produce a chromatogram where the compound appears as a single, sharp peak at a specific retention time. The area of this peak relative to the total area of all peaks provides a quantitative measure of the compound's purity. epa.gov
Direct analysis of this compound by Gas Chromatography (GC) is challenging. Many N-methylcarbamates are thermally labile and can decompose in the hot GC injector port, leading to unreliable results. researchgate.net Furthermore, the presence of a polar hydroxyl group reduces the compound's volatility.
To overcome these issues, derivatization is required. The hydroxyl group can be converted to a more volatile and thermally stable functional group, such as a silyl (B83357) ether, through a reaction with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA).
Once derivatized, the compound can be analyzed using a standard GC system equipped with a non-polar capillary column (e.g., DB-5 or HP-5ms) and a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS). This approach allows for the separation of the derivatized compound from any non-derivatized impurities, providing an alternative method for purity assessment.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. The principle of IR spectroscopy lies in the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies, or wavenumbers, providing a unique "fingerprint" of the molecule.
For this compound, the IR spectrum provides definitive evidence for its key structural features: the hydroxyl group, the carbamate linkage, and the aliphatic hydrocarbon chains. The analysis of the spectrum allows for the confirmation of the successful synthesis of the target molecule by identifying the presence of these specific functionalities.
The key diagnostic absorption bands in the IR spectrum of this compound are detailed in the table below. The broad absorption corresponding to the O-H stretch of the alcohol is particularly noteworthy, as its shape can be indicative of hydrogen bonding. The strong, sharp peak of the carbamate carbonyl (C=O) stretch is another critical marker for the compound's identity.
Table 1: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |
| Alkyl (C-H) | C-H Stretch | 2975 - 2850 | Strong |
| Carbamate (C=O) | C=O Stretch | 1700 - 1670 | Strong |
| Alkyl (C-H) | C-H Bend | 1470 - 1365 | Medium |
| Carbamate (C-N) | C-N Stretch | 1250 - 1190 | Medium |
| Alcohol (C-O) | C-O Stretch | 1100 - 1000 | Strong |
The presence of these characteristic absorption bands in the obtained IR spectrum serves as a reliable method for the structural confirmation of this compound.
X-ray Crystallography for Definitive Solid-State Structure Elucidation
While spectroscopic methods like IR provide information about the functional groups present, X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound, and the resulting diffraction pattern is used to construct a detailed model of the electron density, and thus the atomic positions, within the crystal lattice.
As of the latest available research, a definitive single-crystal X-ray structure for this compound has not been reported in publicly accessible crystallographic databases. However, were such a study to be conducted, it would provide invaluable information about its solid-state conformation, intramolecular bond lengths and angles, and intermolecular interactions.
The elucidation of the crystal structure would reveal:
Molecular Conformation: The preferred spatial arrangement of the flexible pentyl chain and the orientation of the bulky tert-butyl group.
Bond Parameters: Precise measurements of all bond lengths and angles, which can offer insights into the electronic environment of the atoms.
Intermolecular Interactions: The presence and geometry of hydrogen bonds are of particular interest. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen of the carbamate and the nitrogen atom can act as acceptors. These interactions are crucial in dictating the packing of the molecules in the crystal lattice.
Based on known structures of similar N-Boc protected amino alcohols, it can be anticipated that the carbamate group would be largely planar. The crystal packing would likely be dominated by hydrogen bonding involving the hydroxyl group, leading to the formation of chains or more complex networks.
Table 2: Expected Bond Lengths in this compound Based on X-ray Crystallography Data of Analogous Compounds
| Bond | Expected Bond Length (Å) |
| C=O (carbamate) | 1.22 - 1.25 |
| C-N (carbamate) | 1.33 - 1.36 |
| O-C (carbamate) | 1.34 - 1.37 |
| C-O (alcohol) | 1.42 - 1.44 |
| C-C (aliphatic) | 1.52 - 1.54 |
| C-H | 0.95 - 1.10 |
| O-H | 0.94 - 0.97 |
A definitive X-ray crystallographic analysis would provide the most accurate and detailed structural information, complementing the data obtained from spectroscopic techniques and offering a complete picture of this molecule in the solid state.
Theoretical and Computational Chemistry Studies of Tert Butyl N 5 Hydroxypentyl N Methylcarbamate
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate, methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Hartree-Fock, Møller-Plesset perturbation theory) would be employed. These calculations solve approximations of the Schrödinger equation to yield the molecule's electronic structure.
From these calculations, a variety of molecular properties can be determined. A hypothetical data table of such properties is presented below.
Table 1: Predicted Molecular Properties from Quantum Chemical Calculations
| Property | Predicted Value | Method/Basis Set |
|---|---|---|
| Dipole Moment | Value | B3LYP/6-31G* |
| HOMO Energy | Value (eV) | B3LYP/6-31G* |
| LUMO Energy | Value (eV) | B3LYP/6-31G* |
| HOMO-LUMO Gap | Value (eV) | B3LYP/6-31G* |
| Mulliken Atomic Charges | Charge distribution | B3LYP/6-31G* |
Note: The values in this table are placeholders and would be determined through actual quantum chemical calculations.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important as they provide insights into the molecule's reactivity, with the HOMO-LUMO gap indicating its kinetic stability. The molecular electrostatic potential map would visualize the electron density distribution, highlighting regions susceptible to electrophilic or nucleophilic attack.
Conformational Analysis and Energy Landscapes using Molecular Mechanics and Dynamics
The flexibility of the pentyl chain and the rotation around the carbamate (B1207046) group in this compound mean that the molecule can exist in numerous conformations. Conformational analysis aims to identify the most stable, low-energy arrangements of the atoms.
Molecular Mechanics (MM) methods, which use classical physics to model molecular interactions, are well-suited for rapidly exploring the vast conformational space. A systematic search or a Monte Carlo simulation could be performed to identify various conformers. Subsequently, the geometries of the most promising conformers would be optimized at a higher level of theory (e.g., DFT) to obtain more accurate relative energies.
Molecular Dynamics (MD) simulations would provide a time-resolved view of the molecule's behavior. By simulating the motion of the atoms over time, MD can reveal how the molecule transitions between different conformations and how it might interact with a solvent or other molecules. This analysis results in a potential energy surface, or energy landscape, which maps the energy of the molecule as a function of its geometry.
Reaction Mechanism Elucidation through Transition State Theory
Transition State Theory (TST) is a cornerstone for studying the kinetics and mechanisms of chemical reactions. wikipedia.org To investigate a potential reaction involving this compound, such as its hydrolysis or oxidation, computational chemists would use quantum mechanical methods to locate the transition state structure—the highest energy point along the reaction coordinate.
The key steps in such a study would be:
Reactant and Product Optimization: The geometries of the reactants and products are fully optimized to find their minimum energy structures.
Transition State Search: Various algorithms are used to locate the saddle point on the potential energy surface that connects the reactants and products.
Frequency Analysis: A frequency calculation is performed on the located transition state structure. A valid transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the reaction path downhill from the transition state to confirm that it connects the intended reactants and products.
The energy difference between the reactants and the transition state provides the activation energy barrier, which is crucial for calculating the reaction rate constant using the Eyring equation.
Predictive Modeling for Chemical Reactivity and Selectivity
Computational models can predict the reactivity and selectivity of this compound. Reactivity indices derived from DFT, such as Fukui functions or local softness, can identify the most reactive sites within the molecule. For instance, these indices could predict whether an electrophile would preferentially attack the oxygen of the hydroxyl group, the oxygen of the carbonyl group, or the nitrogen atom.
Table 2: Hypothetical Reactivity Indices
| Atomic Site | Fukui Index (f-) for Nucleophilic Attack | Fukui Index (f+) for Electrophilic Attack |
|---|---|---|
| N (carbamate) | Value | Value |
| O (carbonyl) | Value | Value |
Note: The values in this table are placeholders and would be determined through actual quantum chemical calculations.
These predictive models are invaluable for understanding and forecasting the outcomes of chemical reactions, guiding synthetic efforts, and explaining observed regioselectivity or stereoselectivity.
In Silico Screening of Structural Variants for Chemical Space Exploration
In silico screening involves computationally evaluating a large library of virtual compounds to identify those with desired properties. Starting with the scaffold of this compound, structural variants could be generated by, for example, changing the length of the alkyl chain, substituting the tert-butyl group, or introducing other functional groups.
These virtual libraries can then be screened for various properties, such as predicted biological activity (through molecular docking simulations against a protein target) or specific physicochemical properties (like solubility or lipophilicity, often calculated using Quantitative Structure-Property Relationship (QSPR) models). This high-throughput computational approach allows for the efficient exploration of the chemical space around the parent molecule, prioritizing the synthesis of only the most promising candidates.
Future Research Directions and Emerging Paradigms
Development of More Sustainable and Green Synthetic Protocols
The future synthesis of tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate is expected to be heavily influenced by the principles of green chemistry. Current synthetic routes often rely on traditional methods that may involve hazardous reagents and generate significant waste. Future research will likely focus on developing more environmentally benign and sustainable protocols.
Key areas of investigation will include:
Atom-Economical Reagents: Moving away from traditional protecting group strategies that require stoichiometric amounts of reagents, future methods may explore the direct carboxylation of the corresponding amino alcohol using carbon dioxide as a renewable C1 source. rsc.orgresearchgate.net The use of catalysts, such as basic catalysts, can facilitate this transformation under milder conditions, reducing energy consumption and by-product formation. rsc.org
Green Solvents: Research into replacing conventional organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents will be crucial. Water-mediated synthesis is particularly attractive due to its low cost, non-toxicity, and non-flammability. nih.gov
Biocatalysis: The use of enzymes, such as lipases or acyltransferases, offers a highly selective and environmentally friendly approach to carbamate (B1207046) synthesis. rsc.org Biocatalytic methods can often be performed in aqueous media under mild conditions, minimizing waste and energy input. rsc.org
A comparative overview of potential green synthetic strategies is presented in Table 1.
| Synthetic Strategy | Advantages | Potential Challenges |
| Direct CO2 Utilization | Utilizes a renewable feedstock, high atom economy. | Requires effective catalysts, may require high pressure. |
| Water-Mediated Synthesis | Environmentally benign, low cost, non-flammable. | Solubility of reactants may be limited. |
| Biocatalysis | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme stability and cost, substrate scope may be limited. |
| Flow Chemistry | Enhanced safety, better process control, potential for catalyst recycling. | Initial setup cost, potential for clogging with solid catalysts. |
Exploration of Novel Catalytic Transformations for Enhanced Efficiency
Catalysis will play a pivotal role in unlocking the full synthetic potential of this compound and its derivatives. Future research is anticipated to focus on the discovery and development of novel catalysts that can enhance the efficiency, selectivity, and scope of reactions involving this compound.
Promising areas for catalytic research include:
Heterogeneous Catalysts: The development of solid acid and base catalysts for the synthesis and deprotection of the Boc group offers significant advantages in terms of catalyst recovery and reuse, simplifying purification processes and reducing waste. rsc.org Zeolites and functionalized silica (B1680970) are promising candidates for these applications. rsc.orgmdpi.com
Organocatalysis: Metal-free catalytic systems are gaining traction due to their lower toxicity and cost. rsc.org Superbase-derived protic ionic liquids, for example, have shown promise in the synthesis of carbamates from amines, CO2, and silicate (B1173343) esters. rsc.org
Photocatalysis and Electrocatalysis: These emerging fields offer the potential for novel transformations under mild conditions, driven by light or electricity. Research in this area could lead to new methods for the functionalization of the alkyl chain or transformations of the carbamate group itself.
Design of Advanced Derivatives for Specific Chemical Applications
The bifunctional nature of this compound makes it an ideal starting point for the design and synthesis of advanced derivatives with tailored properties for specific applications.
Future research in this area will likely involve:
Pharmaceutical Intermediates: The carbamate moiety is a common feature in many pharmaceutical compounds, offering metabolic stability and acting as a peptide bond surrogate. researchgate.net Derivatives of the title compound could serve as key intermediates in the synthesis of novel therapeutic agents.
Stimuli-Responsive Molecules: The carbamate linkage can be incorporated into molecules that respond to external stimuli such as pH or light. rsc.orgmdpi.com This could lead to the development of smart drug delivery systems or sensors.
Functional Monomers: Modification of the hydroxyl group or the alkyl chain could yield a library of functional monomers for the synthesis of specialized polymers with unique properties.
Integration with Automated Synthesis and High-Throughput Experimentation
The integration of automated synthesis and high-throughput experimentation (HTE) platforms will be instrumental in accelerating the discovery and optimization of reactions and materials derived from this compound.
Future directions in this domain include:
Rapid Library Synthesis: Automated platforms can be employed to rapidly synthesize libraries of derivatives by reacting the hydroxyl group with a variety of reagents or by modifying the carbamate functionality. chemrxiv.org
High-Throughput Screening: These libraries can then be screened for desired properties, such as catalytic activity, biological activity, or material performance, significantly speeding up the discovery process. nih.govnih.gov
Machine Learning-Assisted Discovery: The large datasets generated from HTE can be used to train machine learning algorithms to predict the properties of new derivatives and to guide the design of next-generation materials and molecules. chemrxiv.org
The workflow for high-throughput discovery is outlined in Table 2.
| Step | Description | Key Technologies |
| 1. Monomer Functionalization | Automated synthesis of a library of derivatives from the parent compound. | Robotic liquid handlers, parallel synthesis reactors. |
| 2. Polymerization/Reaction | High-throughput polymerization or reaction of the monomer library. | Automated reaction platforms, microfluidic reactors. |
| 3. Property Screening | Rapid screening of the resulting materials or compounds for desired properties. | Automated spectroscopy, chromatography, and other analytical techniques. |
| 4. Data Analysis & Modeling | Analysis of large datasets and development of predictive models. | Machine learning algorithms, statistical analysis software. |
Role in Advanced Materials Science and Polymer Chemistry
The presence of both a protected amine and a reactive hydroxyl group makes this compound a highly promising monomer for the synthesis of advanced polymers.
Future research is expected to explore its use in:
Sequence-Defined Polymers: This compound is a potential building block for the synthesis of sequence-defined polycarbamates and poly(ester amides). nih.govacs.orgacs.orgnih.gov The ability to precisely control the monomer sequence allows for the fine-tuning of material properties for applications such as data storage or molecular recognition. nih.govacs.org
Biodegradable Polymers: Polymers derived from amino acids and amino alcohols are often biodegradable, making them attractive for biomedical applications such as tissue engineering and drug delivery. nih.govresearchgate.net The degradation products of polymers synthesized from the title compound are expected to have low toxicity. nih.gov
Polyurethanes: The terminal hydroxyl group can react with isocyanates to form polyurethanes. The incorporation of the N-Boc-N-methylamino group into the polymer backbone could impart unique properties, such as improved flexibility or thermal stability. Furthermore, the development of circular recycling strategies for polyurethanes, including catalytic depolymerization, is a growing area of research where monomers with cleavable protecting groups could play a role. nih.govgoogle.comehu.es
Q & A
Basic: What are the recommended synthetic routes for tert-butyl N-(5-hydroxypentyl)-N-methylcarbamate, and what reaction conditions optimize yield?
The synthesis of this compound typically involves carbamate formation via nucleophilic substitution or coupling reactions. A common method uses reflux conditions in tetrahydrofuran (THF) with catalysts like DMAP and bases such as DIEA to promote reaction efficiency. For example, coupling a hydroxypentyl precursor with tert-butyl carbamate under reflux for 60 hours achieved moderate yields . Tosyloxy intermediates (e.g., tert-butyl N-[5-(tosyloxy)pentyl]carbamate) can also serve as activated derivatives for further functionalization, requiring controlled temperatures (47–49°C) during purification . Optimizing stoichiometry, reaction time, and catalyst loading (e.g., 0.1–0.2 eq DMAP) is critical for yield improvement.
Advanced: How can researchers analyze the stability of this compound under varying pH and temperature conditions, and what degradation products are formed?
Stability studies should employ accelerated degradation experiments under stressed conditions (e.g., acidic/basic pH, elevated temperatures). Analytical techniques like HPLC-MS or GC-MS can identify degradation products, such as hydrolyzed carbamates or N-methylamine derivatives. For instance, analogous compounds decompose into hydroxylated byproducts under basic conditions, requiring monitoring via reverse-phase chromatography with UV detection at 220–260 nm . Thermal gravimetric analysis (TGA) can assess decomposition thresholds, while NMR spectroscopy tracks structural changes. Stability data under refrigeration (0–6°C) suggest that low-temperature storage mitigates hydrolysis .
Basic: What safety precautions are necessary when handling this compound in laboratory settings?
Personal protective equipment (PPE), including chemical-resistant gloves, lab coats, and safety goggles, is mandatory. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated. Workplaces should implement fume hoods for ventilation and avoid skin/eye contact. First aid measures include rinsing affected areas with water for 15 minutes and seeking medical attention for persistent irritation . While the compound is not classified as hazardous, its structural analogs may exhibit acute toxicity, warranting cautious handling .
Advanced: What chromatographic methods are effective for purifying this compound and its synthetic intermediates?
Flash chromatography using silica gel (60–120 µm) with gradient elution (hexane/ethyl acetate 7:3 to 1:1) effectively separates carbamate intermediates. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) enhances resolution. Evidence from analogous compounds shows that tert-butyl derivatives require low-temperature storage (0–6°C) post-purification to prevent dimerization . Preparative TLC can isolate small-scale products, while GC-MS with electron ionization confirms purity (>95%) by monitoring molecular ion peaks (e.g., m/z 357 for tosyloxy derivatives) .
Advanced: How can computational chemistry aid in predicting the reactivity and interaction of this compound with biological targets?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) simulates binding affinities with enzymes like carboxylesterases, leveraging PubChem-derived 3D structures (InChIKey: ZSJCBAQDXIZTTC-UHFFFAOYSA-N) . QSAR studies correlate substituent effects (e.g., tert-butyl groups) with metabolic stability, guiding derivative design. Software like Schrödinger Suite optimizes synthetic routes by simulating reaction transition states and energy barriers .
Advanced: What analytical strategies differentiate this compound from its metabolites in biological matrices?
LC-MS/MS with multiple reaction monitoring (MRM) is ideal for metabolite identification. For example, hydroxylated metabolites (e.g., N-(5-hydroxypentyl) derivatives) exhibit distinct fragmentation patterns compared to the parent compound. Solid-phase extraction (SPE) using C18 cartridges enriches analytes from plasma or urine, followed by derivatization (e.g., silylation) for GC-MS analysis . Isotopic labeling (e.g., ¹³C-carbamate) aids in tracking metabolic pathways, while high-resolution mass spectrometry (HRMS) confirms empirical formulas of degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
